molecular formula C5H11NO2 B1618025 3-Methyl-1-nitrobutane CAS No. 627-67-8

3-Methyl-1-nitrobutane

Cat. No. B1618025
CAS RN: 627-67-8
M. Wt: 117.15 g/mol
InChI Key: FEJLPMVSVDSKHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-nitrobutane, also known as tert-butyl nitrite, is a chemical compound that is commonly used in scientific research applications. It is a colorless liquid that has a fruity odor and is highly flammable. This compound is used as a reagent in various chemical reactions and has been found to have potential applications in the field of medicine.

Scientific Research Applications

Ion Chemistry and Mass Spectrometry

A study by Dryahina et al. (2004) focused on the ion chemistry of several nitroalkanes, including 3-Methyl-1-nitrobutane, using selected ion flow tube mass spectrometry (SIFT–MS). This research is vital for analyzing compounds in air, particularly as some nitroalkanes are used in industrial solvents and agricultural agents, which are known health hazards (Dryahina, Polášek, & Španěl, 2004).

Enantiomerization and Chromatography

Gasparrini et al. (2003) conducted a dynamic high-resolution gas chromatography study on α-nitroketones, including derivatives of 3-Methyl-1-nitrobutane. This research provided insights into the enantiomerization kinetics of these compounds, which is significant for understanding the behavior of chiral molecules in pharmaceuticals and agrochemicals (Gasparrini, Pierini, Villani, De Maria, Fontana, & Ballini, 2003).

Pyrolysis Kinetics

A theoretical study by Serrano et al. (2008) on the gas-phase pyrolysis kinetics of tert-nitroalkanes, including 3-Methyl-1-nitrobutane, provided insights into the thermal decomposition mechanisms of these compounds. This research is relevant for understanding the stability and decomposition pathways of nitroalkanes under high temperatures, which is important in safety and environmental assessments (Serrano, Loroño, Córdova, & Chuchani, 2008).

Antibacterial Applications

Talybov et al. (2007) synthesized hydroxynitroalkyl esters, including derivatives of 3-Methyl-1-nitrobutane, demonstrating their antibacterial properties against sulfate-reducing bacteria. This application is crucial for developing new antibacterial agents and understanding their mechanisms of action (Talybov, Abbasov, Alieva, & Makhmudova, 2007).

High-Temperature Water Reactions

Research by Iyer et al. (1996) on the reaction of 1-nitrobutane in high-temperature water, which can be extrapolated to 3-Methyl-1-nitrobutane, offers insights into the behavior of these compounds under extreme conditions. This study is relevant for the safe destruction of high-energy materials and explosives (Iyer, Nicol, & Klein, 1996).

Mechanism of Action

Target of Action

3-Methyl-1-nitrobutane is a primary nitroalkane that is 2-methylbutane substituted by a nitro group at position 4 . It is a herbivore-induced plant volatile found in the leaves of Oenothera biennis

Mode of Action

As a volatile organic compound , it may interact with its targets through gaseous diffusion

Biochemical Pathways

It is known to be a metabolite in certain species such as juglans (a strain of hartley variety), oenothera biennis (found in leaf), and solanum lycopersicum (found in fruit) . This suggests that it may play a role in the metabolic processes of these organisms.

Pharmacokinetics

As a volatile organic compound , it is likely to have unique pharmacokinetic properties related to its gaseous state

Result of Action

As a plant metabolite , it may have roles in plant physiology or defense mechanisms, particularly in response to herbivory

properties

IUPAC Name

3-methyl-1-nitrobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLPMVSVDSKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211769
Record name 3-Methyl-1-nitrobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-nitrobutane

CAS RN

627-67-8
Record name 1-Nitro-3-methylbutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-nitrobutane
Source ChemIDplus
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Record name 3-Methyl-1-nitrobutane
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Record name 3-methyl-1-nitrobutane
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Record name 3-METHYL-1-NITROBUTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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